N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide
Overview
Description
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide: is a complex organic compound that features a benzoxazole ring, a chromone moiety, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the formation of the benzoxazole ring through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative. The chromone moiety can be synthesized via the cyclization of 2-hydroxyacetophenone with an appropriate aldehyde. Finally, these intermediates are coupled with a benzamide derivative under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous solvents and reagents.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole and chromone moieties, leading to the formation of quinone-like structures.
Reduction: Reduction reactions can target the carbonyl groups in the chromone moiety, potentially converting them to alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry for the development of metal complexes.
Biology:
- Investigated for its potential as a fluorescent probe due to its chromone moiety.
- Studied for its interactions with biological macromolecules like proteins and nucleic acids.
Medicine:
- Explored for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry:
- Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzoxazole and chromone moieties can participate in hydrogen bonding and π-π interactions, facilitating binding to biological targets. Pathways involved could include inhibition of enzyme activity or interference with cellular signaling pathways.
Comparison with Similar Compounds
- N-[5-(1,3-benzoxazol-2-yl)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide
- N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2-oxo-2H-chromen-3-yl)acetamide
Uniqueness: N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both benzoxazole and chromone moieties in a single molecule provides a versatile platform for various chemical modifications and applications.
Properties
IUPAC Name |
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2-oxochromen-3-yl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20N2O4/c1-18-13-14-22(29-32-24-10-3-5-12-27(24)35-29)17-25(18)31-28(33)21-9-6-8-19(15-21)23-16-20-7-2-4-11-26(20)36-30(23)34/h2-17H,1H3,(H,31,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNLTQYVSAGNQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC=CC(=C4)C5=CC6=CC=CC=C6OC5=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.